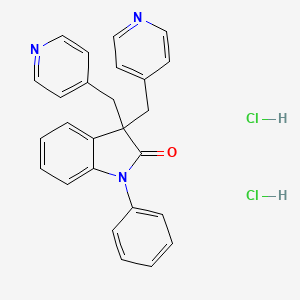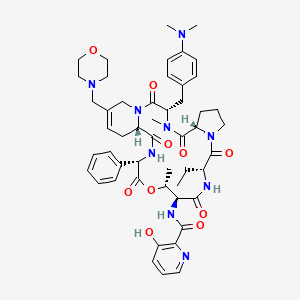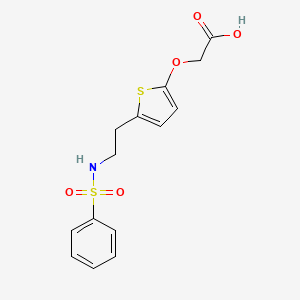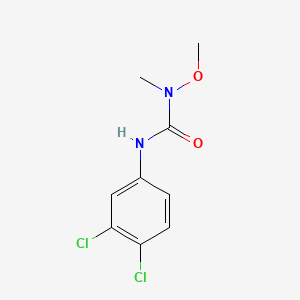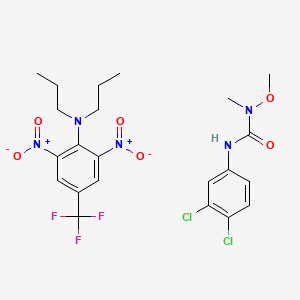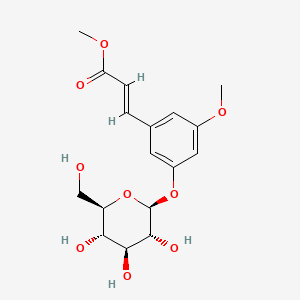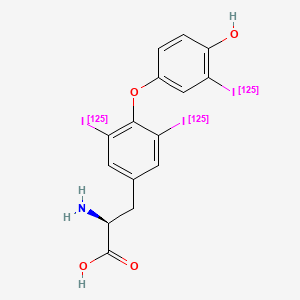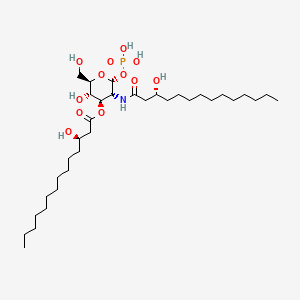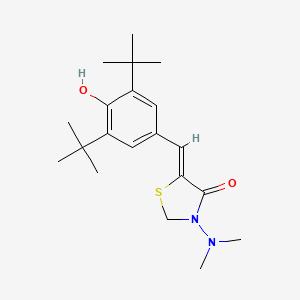
5-((3,5-Bis(1,1,-dimethylethyl)-4-hydroxyphenyl)methylene)-3-(dimethylamino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-221068 is a small molecule drug developed by Eli Lilly & Co. It is known for its potent antioxidant and anti-inflammatory properties. The compound is a member of the 4-aminothiazolidine chemical series and has been studied for its potential therapeutic applications in treating inflammatory conditions such as arthritis .
Preparation Methods
The synthesis of LY-221068 involves the formation of a thiazolidinone ring. The synthetic route typically includes the condensation of a thioamide with an aldehyde or ketone, followed by cyclization to form the thiazolidinone core. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods for LY-221068 have not been extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
LY-221068 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LY-221068 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidine derivatives .
Scientific Research Applications
LY-221068 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of thiazolidinones. In biology, LY-221068 is investigated for its antioxidant properties and its ability to inhibit the enzyme arachidonate 5-lipoxygenase, which plays a role in the inflammatory response. In medicine, LY-221068 has shown potential as a therapeutic agent for treating inflammatory conditions such as arthritis. Its anti-inflammatory effects have been demonstrated in animal models of arthritis, where it reduces joint swelling and histological changes associated with inflammation .
Mechanism of Action
The mechanism of action of LY-221068 involves the inhibition of the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the production of leukotrienes, which are inflammatory mediators. By inhibiting arachidonate 5-lipoxygenase, LY-221068 reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects. Additionally, LY-221068’s antioxidant properties help to neutralize reactive oxygen species, further contributing to its anti-inflammatory action .
Comparison with Similar Compounds
LY-221068 is similar to other compounds in the 4-aminothiazolidine series, such as LY-269415. Both compounds exhibit potent antioxidant and anti-inflammatory properties. LY-269415 has been found to be more potent than LY-221068 in reducing the severity of histological changes in animal models of arthritis. This highlights the uniqueness of LY-221068 in terms of its specific reactivity and therapeutic potential .
Similar compounds include:
- LY-269415
- Other 4-aminothiazolidines
These compounds share similar chemical structures and biological activities but may differ in their potency and specific applications .
Properties
CAS No. |
132392-39-3 |
|---|---|
Molecular Formula |
C20H30N2O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H30N2O2S/c1-19(2,3)14-9-13(10-15(17(14)23)20(4,5)6)11-16-18(24)22(12-25-16)21(7)8/h9-11,23H,12H2,1-8H3 |
InChI Key |
DNXBQWAKVPAADQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(CS2)N(C)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)N(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3,5-bis(1,1,-dimethylethyl)-4-hydroxyphenyl)methylene)-3-(dimethylamino)-4-thiazolidinone LY 221068 LY-221068 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)
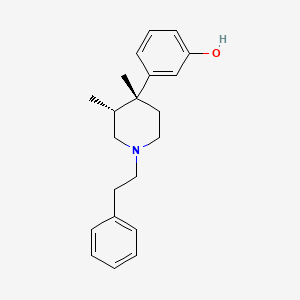
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
